molecular formula C8H11NO B3354231 4,5,6,7-Tetrahydro-1H-indol-3(2H)-one CAS No. 58074-25-2

4,5,6,7-Tetrahydro-1H-indol-3(2H)-one

Cat. No.: B3354231
CAS No.: 58074-25-2
M. Wt: 137.18 g/mol
InChI Key: RQVZYMLDSHKDPM-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indol-3(2H)-one is a prominent chemical scaffold in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of complex polyheterocyclic structures with diverse biological activities . This compound is a key precursor to the 2-phenyl-4,5,6,7-tetrahydro-1H-indole scaffold, which has been identified as a novel chemical class of anti-Hepatitis C Virus (HCV) agents . Derivatives have demonstrated potent inhibitory activity against cellular replication of HCV genotype 1b and 2a subgenomic replicons, showcasing their value in antiviral research . Beyond virology, this indole derivative serves as a critical core structure in the design of novel tubulin polymerization inhibitors. Recent research has shown that 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives exhibit significant anti-proliferative activity against human cancer cell lines, such as breast cancer MCF-7 and lung adenocarcinoma A549, by arresting the cell cycle at the G2/M phase and inducing apoptosis . The mechanism involves binding to the colchicine site on tubulin, effectively inhibiting its polymerization . Furthermore, the 4,5,6,7-tetrahydroindol-4-one motif is a recognized privileged structure found in FDA-approved drugs and is widely used in the synthesis of compounds with potential applications in optoelectronics and as intermediates for natural product analogs . For research purposes only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,5,6,7-hexahydroindol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-5-9-7-4-2-1-3-6(7)8/h9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVZYMLDSHKDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341453
Record name 3H-Indol-3-one, 1,2,4,5,6,7-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58074-25-2
Record name 3H-Indol-3-one, 1,2,4,5,6,7-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,5,6,7 Tetrahydro 1h Indol 3 2h One and Its Derivatives

Classical Approaches to the Tetrahydroindole Ring System

Traditional methods for synthesizing the tetrahydroindole core often rely on well-established named reactions that form the pyrrole (B145914) ring.

Paal-Knorr Synthesis Modifications

The Paal-Knorr synthesis is a cornerstone for the formation of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgrgmcet.edu.in This reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org While effective, the classical Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for sensitive substrates. rgmcet.edu.in

In the context of 4,5,6,7-tetrahydro-1H-indol-3(2H)-one, a modified Paal-Knorr approach is often employed. One such strategy begins with the alkylation of a 1,3-cyclohexanedione (B196179) with an α-haloketone to generate a triketone intermediate. nih.gov This intermediate then undergoes a Paal-Knorr type pyrrole synthesis with a primary amine to yield the desired tetrahydroindolone structure. nih.gov Over time, various modifications have been introduced, including the use of different α-haloketones and nitrogen sources. nih.gov

Another variation involves a [3 + 2] Paal-Knorr type synthesis. For instance, a protected 4,5,6,7-tetrahydroindol-4-one can be formylated to create an enol tautomer, which can then react with nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) to form fused pyrazoles and isoxazoles, respectively. nih.gov

Fischer Indole (B1671886) Synthesis Variations

The Fischer indole synthesis is another classical and widely used method for constructing the indole nucleus, first discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.com The mechanism proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. byjus.com A variety of Brønsted and Lewis acids can be used to catalyze this reaction. wikipedia.orgmdpi.com

For the synthesis of derivatives of this compound, the ketone functionality on the tetrahydroindolone ring can be converted into an arylhydrazone. This arylhydrazone can then undergo a researchgate.netresearchgate.net-sigmatropic rearrangement, characteristic of the Fischer indole synthesis, to form polycyclic structures. nih.gov For example, condensing phenylhydrazine hydrochloride with a 4-oxotetrahydroindole in acetic acid can lead to the formation of pyrrolo[3,2-a]carbazoles. nih.gov

Multicomponent Reaction Strategies

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their efficiency in building molecular complexity in a single step. These reactions have been successfully applied to the synthesis of this compound and its derivatives. osi.lv

One-Pot Three-Component Condensations

One-pot, three-component reactions are particularly powerful for the rapid assembly of the tetrahydroindolone scaffold. researchgate.netbohrium.com These reactions typically involve the condensation of a cyclic enaminoketone, an arylglyoxal, and a methylene-active compound. osi.lv

Dimedone, a cyclic 1,3-dicarbonyl compound, is a common starting material in these multicomponent reactions. researchgate.netwikipedia.org It can be prepared from mesityl oxide and diethyl malonate. wikipedia.org In a typical three-component synthesis, dimedone or a related 1,3-cyclohexanedione reacts with an α-haloketone and a primary amine. researchgate.netosi.lv For instance, the reaction of phenacyl bromide, dimedone, and an aniline (B41778) derivative in a water-ethanol mixture can produce 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones. researchgate.net Another approach involves the reaction of cyclic enaminones (derived from 1,3-dicarbonyls), arylglyoxal hydrates, and other β-dicarbonyl compounds to generate functionalized 4,5,6,7-tetrahydroindol-4-one derivatives. researchgate.netbohrium.com

A greener approach has also been developed using a Wang-OSO3H-mediated three-component reaction of dimedone, phenacyl bromide, and a primary amine in water. researchgate.net

Primary amines and aldehydes are key components in many of these multicomponent syntheses. The reaction of aldehydes and primary amines forms imine derivatives (Schiff bases) in a reversible, acid-catalyzed reaction. libretexts.org

In the context of tetrahydroindolone synthesis, a one-pot, three-component reaction of β-enaminoketones (derived from cyclohexane-1,3-dione or dimedone), arylglyoxal hydrates, and 1,3-dimethylbarbituric acid in ethanol (B145695) has been reported to yield fused pyrrole derivatives. researchgate.net Another efficient method involves an Et3N-catalyzed cascade reaction of hydroxycyclohexanone dimers, oxoacetonitriles, and primary amines to produce 4,5,6,7-tetrahydro-3-cyanoindoles. researchgate.net This reaction proceeds through an aldol (B89426) condensation, followed by a Paal-Knorr synthesis and subsequent aromatization. researchgate.net

Starting Materials Reaction Type Product Key Features Reference(s)
1,3-Cyclohexanedione, α-Haloketone, Primary AminePaal-Knorr ModificationThis compound derivativeClassical two-step approach involving alkylation and cyclization. nih.gov
4-Oxotetrahydroindole, PhenylhydrazineFischer Indole VariationPyrrolo[3,2-a]carbazoleFormation of a polycyclic structure via researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov
Dimedone, Phenacyl Bromide, Primary AmineThree-Component Condensation1-Aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-oneEfficient one-pot synthesis. Can be performed in aqueous media. researchgate.net
Cyclic Enaminone, Arylglyoxal Hydrate, β-Dicarbonyl CompoundThree-Component CondensationFunctionalized 4,5,6,7-Tetrahydroindol-4-oneVersatile method for introducing various substituents. researchgate.netbohrium.com
Hydroxycyclohexanone Dimer, Oxoacetonitrile, Primary AmineThree-Component Cascade4,5,6,7-Tetrahydro-3-cyanoindoleHigh efficiency and broad substrate scope under mild conditions. researchgate.net
Catalyst-Free Conditions and Green Chemistry Principles

In recent years, the principles of green chemistry have guided the development of synthetic methodologies that are both efficient and environmentally responsible. For the synthesis of tetrahydroindolone derivatives, this has led to a focus on catalyst-free reactions and the use of benign solvents.

One prominent green approach involves multicomponent reactions (MCRs) conducted in water, a solvent favored for its safety and minimal environmental impact. nih.govacs.org For instance, a three-component reaction involving dimedone, phenacyl bromide, and a primary amine can be mediated by a recyclable, solid-supported acid catalyst (Wang-OSO3H) in water to produce 4-oxo-4,5,6,7-tetrahydroindole derivatives in acceptable yields. nih.gov This method is noted for being operationally simple and straightforward. nih.gov

Further embracing green principles, catalyst- and solvent-free conditions have been successfully applied. The four-component condensation of aromatic aldehydes, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) can be achieved by simple heating at 100 °C to produce polyhydroquinolines, a related heterocyclic system, in high yields with short reaction times. researchgate.net Such methods align with green chemistry goals by maximizing atom economy and minimizing waste. kaust.edu.sarsc.org

Another strategy involves a one-pot, three-component reaction for synthesizing 2-aryl-3-hydroxy-6,7-dihydro-1H-indol-4(5H)-ones in water under mild conditions, completely avoiding the use of a catalyst. nih.gov Similarly, a highly efficient and scalable one-pot cascade reaction catalyzed by triethylamine (B128534) (Et3N) has been reported for synthesizing 4,5,6,7-tetrahydro-3-cyanoindoles from readily available starting materials under mild, metal-free conditions. nih.gov These approaches highlight a significant trend towards sustainability in heterocyclic chemistry, offering practical and more environmentally friendly alternatives for generating these valuable compounds. nih.gov

Four-Component Reaction Systems

Four-component reactions (4CRs) represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single step, embodying the principles of atom and step economy. Several 4CRs have been developed for the synthesis of tetrahydroindolone-related structures.

A notable example is the Ugi four-component reaction (Ugi-4CR), which has been employed in an innovative two-step synthesis of indole-2-carboxamides. kaust.edu.sa This process involves the reaction of anilines, glyoxal (B1671930) dimethyl acetal (B89532), formic acid, and isocyanides, followed by an acid-catalyzed cyclization. kaust.edu.sa This method is advantageous due to its mild conditions and the use of ethanol as a benign solvent. kaust.edu.sa

In a different approach, a four-component reaction for synthesizing polyhydroquinolines has been developed under catalyst- and solvent-free conditions. researchgate.net This reaction brings together an aromatic aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate upon heating to produce the desired heterocyclic products in good to excellent yields. researchgate.net

Furthermore, copper-catalyzed four-component reactions have been utilized to generate diverse spirotetrahydrocarbazoles. researchgate.net In this system, two molecules of an aromatic aldehyde, 1,3-dimethylbarbituric acid, and 2-methylindole (B41428) react in the presence of a CuSO4 catalyst. A key feature of this reaction is the in situ formation of both the diene (an ortho-quinodimethane) and the dienophile from the starting materials, which then undergo a Diels-Alder cycloaddition to form the spiro compound with excellent diastereoselectivity. researchgate.net

Table 1: Examples of Four-Component Reaction Systems for Tetrahydroindole Analogs

Reactants Catalyst/Conditions Product Type Reference
Aromatic Aldehydes, Dimedone, Ethyl Acetoacetate, Ammonium Acetate None / Heat (100°C) Polyhydroquinolines researchgate.net
Aromatic Aldehydes, 2-Methylindole, 1,3-Dimethylbarbituric Acid CuSO₄ / Toluene (110°C) Spirotetrahydrocarbazoles researchgate.net
Anilines, Glyoxal Dimethyl Acetal, Formic Acid, Isocyanides Acid-catalyzed cyclization following Ugi-4CR / Ethanol Indole-2-carboxamides kaust.edu.sa

Cyclization Reactions for Ring Formation

Cyclization reactions are fundamental to the construction of the heterocyclic core of this compound. These methods often employ transition metal catalysts to facilitate the formation of key carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cyclizations

Palladium catalysts are exceptionally versatile for constructing indole and tetrahydroindole ring systems. One powerful strategy involves the intramolecular C-H arylation of N-substituted precursors. For example, the cyclization of N-(2-halobenzyl)-substituted 4,5,6,7-tetrahydro-4-indolone can be catalyzed by palladium to create a condensed pyrroloindole structure through a tandem activation of the benzyl (B1604629) halide and a pyrrolic C-H bond. nih.gov

The Catellani reaction, a palladium-catalyzed norbornene-mediated cascade, has been adapted for the direct C2-alkylation of indoles, providing a route to precursors for valuable 2-(1H-indol-2-yl)acetic acids. researchgate.net This method demonstrates excellent functional group compatibility and uses readily accessible starting materials. researchgate.net Palladium on carbon (Pd/C) is also frequently used in the final steps of synthesis, such as in dehydrogenation reactions to aromatize the cyclohexene (B86901) ring or in hydrogenolysis to remove protecting groups. nih.gov

Intramolecular C-H Activation and Functionalization

Intramolecular C-H activation is a powerful and atom-economical strategy for ring formation, avoiding the need for pre-functionalized starting materials. worktribe.com Palladium catalysis is prominent in this area. Baudoin and colleagues reported a Pd-catalyzed intramolecular alkane C-H arylation using aryl chlorides to synthesize complex fused indole structures starting from a 4,5,6,7-tetrahydroindol-4-one derivative. nih.gov

Rhodium(III) catalysts have also been effectively used for C-H activation/annulation reactions. The reaction between arylhydrazines and iodonium (B1229267) ylides, catalyzed by a rhodium complex, yields tetrahydrocarbazol-4-ones in moderate to excellent yields with high functional group tolerance. researchgate.net This highlights the synthetic utility of C-H activation for building the carbazole (B46965) core, which is structurally related to the tetrahydroindolone system. researchgate.net

Furthermore, Pd(II)-catalyzed C-H arylation of free (NH) indoles bearing a carbonyl directing group at the C3-position has been demonstrated. researchgate.net This method allows for the selective functionalization at the C4-position, and in some cases, can trigger a domino reaction involving C4-arylation followed by a 3,2-carbonyl migration. researchgate.net

Copper and Other Metal-Catalyzed Routes

Copper catalysts offer a cost-effective and efficient alternative for synthesizing indole-based scaffolds. A notable application is the copper-catalyzed intramolecular aromatic substitution, where Cu(OTf)₂ can catalyze the cyclization of a 3-aryl-2-(diazoacetyl)-tetrahydroindolone to form a benzo-fused 1H-indol-7-ol. nih.gov Copper sulfate (B86663) (CuSO₄) has been employed to catalyze three- and four-component reactions that proceed via an in situ generated indole-2,3-quinodimethane intermediate, leading to various spirotetrahydrocarbazoles. researchgate.netnih.gov Additionally, a copper-catalyzed C-H activation route using Cu(OAc)₂ with atmospheric oxygen as the reoxidant provides an efficient method for preparing 3,3-disubstituted oxindoles from anilides. acs.org

Other transition metals also play a role. For instance, cobalt(III) catalysts have been used in the synthesis of complex benzo-fused 1H-indol-7-ols without affecting a reactive diazoacetyl group present in the molecule. nih.gov

Table 2: Examples of Metal-Catalyzed Cyclization and C-H Activation

Reaction Type Catalyst Key Transformation Reference
Intramolecular C-H Arylation Pd(OAc)₂ Formation of fused polycyclic indoles nih.gov
C-H Activation/Annulation [RhCp*Cl₂]₂ Synthesis of tetrahydrocarbazol-4-ones researchgate.net
Intramolecular Aromatic Substitution Cu(OTf)₂ Formation of benzo-fused indol-7-ols nih.gov
Multicomponent Reaction CuSO₄ Synthesis of spirotetrahydrocarbazoles researchgate.netnih.gov
C-H/Ar-H Coupling Cu(OAc)₂·H₂O Synthesis of 3,3-disubstituted oxindoles acs.org

Photochemical and Electrochemical Synthetic Pathways

Emerging synthetic methodologies leverage light or electricity to drive reactions, often providing access to unique reactivity under mild conditions.

Photochemical approaches have been applied to the synthesis of indole and related heterocyclic systems. One strategy involves the photosensitized decomposition of α-azidochalcones, which generates highly reactive 2H-azirine intermediates that can be trapped to construct the indole framework. nih.gov Another approach uses visible-light-induced photoredox catalysis in combination with transition metal catalysis. For example, the synthesis of indoles via an intramolecular C-H/C-H oxidative coupling of N-arylenamines can be achieved through a dual system involving C-H activation and photoredox catalysis. worktribe.com Light can also be used to drive the metal-free C2-H alkylation of indoles through the formation of halogen-bonded electron donor-acceptor (EDA) complexes. nih.gov

Electrochemical synthesis offers a green and powerful alternative for constructing indole-fused polycyclics, avoiding the need for external chemical oxidants. nih.govthieme-connect.com This method often involves the electrochemical generation of radical intermediates which then undergo cyclization. nih.gov For instance, the electrocatalytic dehydrogenative cyclization of 2-vinylanilides provides efficient access to 3-substituted and 2,3-disubstituted indoles. thieme-connect.com Another electrochemical protocol facilitates the cyclization of 2-alkynylanilines to form indole derivatives under mild, metal-free conditions, induced by an electrochemically generated cyanomethyl anion. These methods are characterized by high atom economy and operational simplicity, though challenges such as the low oxidation potential of the indole ring must be managed. nih.gov

Visible Light-Mediated Reactions

Visible light photoredox catalysis has become a powerful tool for organic synthesis, enabling the generation of reactive radical species under exceptionally mild conditions. This approach has been effectively applied to the synthesis of polycyclic indolones, which are derivatives of the tetrahydroindolone core.

A notable strategy involves a photocatalytic C-H alkylation that facilitates the construction of pyrrolo- and pyridoindolone derivatives from readily available indole precursors. researchgate.netsemanticscholar.orgresearchgate.net This method relies on the combination of a reducing photocatalyst, such as an iridium-based complex, and a redox-active ester, like an N-acyloxyphthalimide (NAP), which serves as an alkyl radical precursor. semanticscholar.orgorganic-chemistry.org The process is initiated by a photoinduced electron transfer (PET) from the excited photocatalyst to the NAP, which then undergoes decarboxylation to generate an alkyl radical. This radical subsequently engages in an intramolecular homolytic aromatic substitution with the tethered indole ring to forge the new carbocyclic ring, yielding the fused indolone structure. organic-chemistry.org

The reaction conditions are generally mild, often employing a photocatalyst like fac-Ir(ppy)₃ in a solvent such as DMSO under blue light irradiation. organic-chemistry.org Researchers have optimized these conditions to develop a one-pot protocol that begins directly from the corresponding carboxylic acid, which is converted to the redox-active ester in situ using a coupling agent before the photocatalytic cyclization proceeds. semanticscholar.org This methodology has proven scalable and the resulting polycyclic indolones can be used as synthetic intermediates for further transformations. researchgate.net

Table 1: Visible Light-Mediated Synthesis of Polycyclic Indolones

Starting Material (Indole Derivative) Photocatalyst Solvent Product Yield (%) Reference
N-(3-carboxypropanoyl)indole fac-Ir(ppy)₃ (1 mol%) DMSO Pyrrolo[1,2-a]indol-3(2H)-one 85 organic-chemistry.org
N-(4-carboxybutanoyl)indole fac-Ir(ppy)₃ (1 mol%) DMSO Pyrido[1,2-a]indol-4(3H)-one 78 organic-chemistry.org
N-(3-carboxypropanoyl)-5-methoxyindole fac-Ir(ppy)₃ (1 mol%) DMSO 7-Methoxypyrrolo[1,2-a]indol-3(2H)-one 81 semanticscholar.org
N-(3-carboxypropanoyl)-7-methylindole fac-Ir(ppy)₃ (1 mol%) DMSO 9-Methylpyrrolo[1,2-a]indol-3(2H)-one 72 semanticscholar.org

Electrochemical Synthesis

Electrosynthesis offers a green and efficient alternative to conventional chemical redox reactions by using electricity to drive chemical transformations, often avoiding the need for stoichiometric oxidants or reductants. wikipedia.org While direct electrochemical synthesis of this compound is not extensively documented, related indole-fused heterocyclic systems have been successfully constructed using electrochemical methods.

One advanced approach is the electrochemical oxidative [3+3] cycloaddition for synthesizing highly substituted dihydropyrano[4,3-b]indoles. sci-hub.st This method involves the anodic oxidation of both an indole and an active methylene (B1212753) compound (like a 1,3-dicarbonyl) in an undivided cell. The reaction proceeds through the presumed generation of radical species via anodic oxidation, followed by a radical-radical cross-coupling and a subsequent tandem 6π-electrocyclization to form the final product. sci-hub.st This process showcases the ability of electrosynthesis to construct complex heterocyclic scaffolds under mild, ambient temperature conditions. The use of a graphite (B72142) anode and a reticulated vitreous carbon (RVC) cathode in acetonitrile (B52724) with a supporting electrolyte like NaBF₄ is typical for this transformation. sci-hub.st

This strategy highlights the potential of electrochemistry to create diverse indole derivatives, demonstrating compatibility with various functional groups on the indole ring and the active methylene component. sci-hub.st

Table 2: Electrochemical Synthesis of Dihydropyrano[4,3-b]indole Derivatives

Indole Substrate Active Methylene Substrate Anode/Cathode Solvent / Electrolyte Product Yield (%) Reference
Indole Acetylacetone Graphite / RVC MeCN / NaBF₄ 2,4-Dimethyl-5,9-dihydropyrano[4,3-b]indol-1(2H)-one derivative 77 sci-hub.st
5-Bromoindole Acetylacetone Graphite / RVC MeCN / NaBF₄ 7-Bromo-2,4-dimethyl-5,9-dihydropyrano[4,3-b]indol-1(2H)-one derivative 75 sci-hub.st
N-Methylindole Acetylacetone Graphite / RVC MeCN / NaBF₄ 9-Methyl-2,4-dimethyl-5,9-dihydropyrano[4,3-b]indol-1(2H)-one derivative 65 sci-hub.st
7-Azaindole Acetylacetone Graphite / RVC MeCN / NaBF₄ Pyrido[2',3':4,5]pyrrolo[2,3-c]pyran derivative 53 sci-hub.st

Stereoselective and Regioselective Synthesis Strategies

Controlling regioselectivity and stereoselectivity is paramount for the synthesis of complex molecular targets. For derivatives of this compound, both types of selective strategies have been developed.

Regioselective Synthesis: The 4,5,6,7-tetrahydroindol-4-one scaffold is particularly well-suited for regioselective functionalization, which allows for the synthesis of various tricyclic heterocycles. nih.gov A prime example is the regioselective α-formylation of the ketone functionality. Treatment of N-substituted 4,5,6,7-tetrahydroindol-4-ones with ethyl formate (B1220265) in the presence of a base like sodium methoxide (B1231860) or potassium tert-butoxide leads exclusively to formylation at the C-5 position. nih.gov This reaction yields 5-formyl-4-oxo-tetrahydroindole derivatives, which are versatile intermediates for further elaboration into fused pyrazoles, isoxazoles, or pyrimidines. nih.gov The yields for this regioselective formylation are typically good, ranging from 70-88%. nih.gov

Stereoselective Synthesis: The asymmetric synthesis of chiral tetrahydroindoles has been achieved through palladium-catalyzed reactions. One effective method is the asymmetric allylic substitution annulation using unstable enolizable ketimines as nucleophiles. sci-hub.st This reaction employs a chiral phosphine-oxazoline ligand, such as tBu-RuPHOX, to induce high levels of enantioselectivity. The process involves a desymmetrization of a meso-diacetate cycloalkene, leading to the formation of chiral tetrahydroindole products with excellent enantiomeric excesses (up to 96% ee). sci-hub.st This strategy provides a reliable catalytic and asymmetric route to valuable chiral pyridoindole scaffolds under mild conditions. sci-hub.st

Table 3: Stereoselective Pd-Catalyzed Synthesis of Chiral Tetrahydroindoles

Ketimine Substrate (R group) Chiral Ligand Solvent Yield (%) Enantiomeric Excess (% ee) Reference
Phenyl tBu-RuPHOX Toluene 85 95 sci-hub.st
4-Methoxyphenyl tBu-RuPHOX Toluene 89 96 sci-hub.st
4-Chlorophenyl tBu-RuPHOX Toluene 82 94 sci-hub.st
2-Naphthyl tBu-RuPHOX Toluene 78 93 sci-hub.st

Mechanistic Investigations of Reactions Involving 4,5,6,7 Tetrahydro 1h Indol 3 2h One

Proposed Reaction Mechanisms for Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity in a single step, prized for their efficiency and atom economy. mdpi.comencyclopedia.pub The 4,5,6,7-tetrahydroindole framework is an excellent substrate for such reactions, often proceeding through a series of interconnected steps involving highly reactive intermediates. For instance, a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole (B1671886) can be used to synthesize novel tetrazolopyrimidine derivatives. mdpi.com Similarly, a three-component reaction involving dimedone, phenacyl bromide, and a primary amine in water can yield 4-oxo-4,5,6,7-tetrahydroindole derivatives. researchgate.net

A proposed mechanism for a three-component synthesis of 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile begins with the condensation of an aldehyde with 3-cyanoacetyl indole, followed by the addition of 1H-tetrazole-5-amine and subsequent intramolecular cyclization and dehydration. mdpi.com These reactions highlight the ability of the indole nucleus and associated functional groups to participate in complex cascades.

The progression of reactions involving the tetrahydroindolone scaffold is dictated by the formation and consumption of key intermediates. Enaminones, which are vinylogous amides or urethanes, are particularly versatile intermediates in alkaloid synthesis and other complex constructions. researchgate.netpsu.edu They possess both nucleophilic and electrophilic character, allowing them to participate in a wide array of chemical transformations. psu.eduresearchgate.net Functionalized cyclic enaminones, derived from the reaction of compounds like 3-N(aryl)amino-5,5-dimethyl-1-oxo-cyclohex-2-enes, can be used to synthesize tetrahydroindazole-4(5H)one derivatives. researchgate.net

In multicatalytic MCRs, other intermediates such as rhodium-carbenoid species can be formed, which then react with other components in the mixture. nih.gov For example, a rhodium carbenoid can react with an alkyne to form a cyclopropene (B1174273) intermediate, which undergoes further transformations. nih.gov The formation of a Schiff base is a critical step in the Mannich reaction, a three-component condensation that can functionalize the tetrahydroquinoline core, a related heterocyclic system. nih.gov This imine or iminium ion intermediate acts as an electrophile, reacting with a nucleophilic carbanion. nih.gov

The synthesis of complex molecules from 4,5,6,7-tetrahydroindol-3(2H)-one and its analogs often proceeds via a cascade of well-established reaction types. A highly efficient one-pot reaction to synthesize 4,5,6,7-tetrahydro-3-cyanoindoles from hydroxycyclohexanone dimers, oxoacetonitriles, and primary amines demonstrates a clear stepwise pathway. researchgate.net This sequence involves an initial aldol (B89426) condensation, followed by a cyclization step consistent with a Paal-Knorr synthesis, and culminates in an aromatization event to yield the final product. researchgate.net

Another example is a solid acid-catalyzed five-component cascade reaction that constructs complex polysubstituted indole compounds. researchgate.net This process involves a sequence of condensation, intermolecular nucleophilic addition, and intramolecular cyclization. researchgate.net Similarly, intramolecular Friedel-Crafts acylation can be employed to create fused polyheterocyclic structures from N-alkylated pyrrole (B145914) precursors. nih.gov In some cases, a sequence can be quite elaborate, as seen in a multicatalytic system that involves cyclopropenation, desilylation, cyclization, isomerization, aldol addition, and hydrolysis. nih.gov

Reaction Pathway Description Example Application Reference
Aldol CondensationA carbonyl enolate reacts with another carbonyl compound to form a β-hydroxy carbonyl, which may dehydrate.Initial step in the synthesis of 4,5,6,7-tetrahydro-3-cyanoindoles. researchgate.net
Paal-Knorr CyclizationSynthesis of furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds.Cyclization step to form the pyrrole ring in tetrahydroindoles. researchgate.net
Friedel-Crafts AcylationAcylation of an aromatic ring using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst.Intramolecular cyclization to afford polyheterocyclic structures. nih.gov
Cascade ReactionA series of consecutive reactions where the product of one step is the substrate for the next.Synthesis of 4-functionalized tetrahydrocarbazolones from 1,4-dicarbonylindole derivatives. acs.orgnih.gov

Catalyst Role and Reaction Enhancement Studies

Catalysis is fundamental to enhancing the efficiency, selectivity, and environmental friendliness of reactions involving the 4,5,6,7-tetrahydroindole scaffold. Catalysts can be metal-based, metal-free, acidic, basic, or complex supramolecular systems, each offering unique advantages.

Growing interest in green chemistry has spurred the development of metal-free catalytic systems. nih.gov Triethylamine (B128534) (Et3N), a simple organic base, has been shown to be a highly efficient catalyst for a three-component cascade reaction to synthesize 4,5,6,7-tetrahydro-3-cyanoindoles. researchgate.net This method avoids the use of metals and proceeds under mild conditions. researchgate.net Organocatalysts like L-proline have also been utilized in one-pot, three-component reactions to create fused heterocyclic systems. researchgate.net

Brønsted acids and bases are effective catalysts for a variety of transformations. rsc.org Simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) can catalyze cascade reactions for synthesizing 4-functionalized tetrahydrocarbazol-1-ones from 1,4-dicarbonylindole derivatives. acs.orgnih.gov The acid activates a carbonyl group, facilitating an intramolecular Friedel–Crafts hydroxyalkylation, which is followed by the elimination of water to form a cationic intermediate that is then trapped by a nucleophile. acs.orgnih.gov

Cooperative catalysis, where a Lewis acid and a Brønsted base work in synergy, is a powerful strategy. wiley-vch.de While not explicitly detailed for 4,5,6,7-tetrahydro-1H-indol-3(2H)-one itself, the principle involves the Lewis acid activating an electrophile while the Brønsted base generates the active nucleophile, significantly accelerating the reaction. wiley-vch.de

Catalyst Type Catalyst Example Reaction Catalyzed Key Mechanistic Feature Reference
Metal-Free (Base)Triethylamine (Et3N)Three-component synthesis of 4,5,6,7-tetrahydro-3-cyanoindolesFacilitates aldol condensation and subsequent cyclization/aromatization. researchgate.net
Brønsted Acidp-Toluenesulfonic acid (p-TsOH)Cascade synthesis of 4-functionalized tetrahydrocarbazol-1-onesProtonation and activation of a carbonyl group for intramolecular Friedel-Crafts reaction. acs.orgnih.gov
Brønsted AcidCp*Rh(III) (acting as Brønsted acid precursor)Benzannulation of pyrrolocyclohexanoneBrønsted acid-catalyzed double bond isomerization followed by Friedel-Crafts cyclization. nih.gov

In the quest for sustainable chemistry, environmentally benign catalysts have gained prominence. β-cyclodextrin, a cyclic oligosaccharide, is a notable example of a supramolecular catalyst that can facilitate organic reactions in water. nih.govnih.gov It has been successfully used to mediate the neutral synthesis of 4-oxo-4,5,6,7-tetrahydroindoles via a three-component reaction in water. nih.govresearchgate.net The hydrophobic inner cavity of β-cyclodextrin can encapsulate the reactant molecules, bringing them into close proximity and promoting the reaction in an aqueous medium. nih.gov This methodology offers good yields and the advantage of a recoverable and recyclable catalyst. researchgate.netrsc.org The use of β-cyclodextrin modified with sulfonic acid groups (β-cyclodextrin-SO3H) has also been reported as a recyclable catalyst for preparing dihydroquinazolin-4(1H)-ones in water, showcasing the versatility of this green catalytic system. rsc.org

Kinetic and Thermodynamic Considerations in Transformations

The reactivity of this compound is dictated by the interplay of kinetic and thermodynamic factors. These factors determine the reaction pathways, the stability of intermediates and products, and the conditions required to favor a desired outcome. Key transformations of this molecule often involve tautomerism and reactions via enolate intermediates, where the principles of kinetic versus thermodynamic control are paramount.

Like many carbonyl compounds, this compound can exist in tautomeric forms. Besides the primary keto form, enol and enamine tautomers are possible. The relative stability of these tautomers is a thermodynamic question, governed by the Gibbs free energy difference between the forms.

While specific experimental thermodynamic data for the tautomerism of this compound is not extensively documented in the literature, computational studies on closely related heterocyclic systems, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, provide valuable insights. These studies utilize methods like Density Functional Theory (DFT) to calculate the relative energies of different tautomers. mdpi.comresearchgate.net

For instance, computational analyses on 1,5,6,7-tetrahydro-4H-indazol-4-one and its derivatives show that the energy differences between the 1H and 2H tautomers are generally small, often on the order of a few kilojoules per mole. mdpi.comresearchgate.net This suggests that a mixture of tautomers might exist in equilibrium, with the exact ratio being sensitive to factors like substitution patterns, solvent polarity, and temperature.

The tables below, adapted from a computational study on related indazolone systems, illustrate the calculated energy differences between tautomers at different levels of theory. researchgate.net These data highlight how subtle structural changes and the computational method employed can influence the predicted thermodynamic stability.

Table 1: AM1 Calculated Energy Differences for Tetrahydroindazolone Tautomers

Compound Tautomer Relative Energy (kJ/mol)
1 1H 3.01
2H 0.00
OH 31.97
2 1H 2.43
2H 0.00
OH 31.84
3 1H 8.63
2H 0.00
OH 25.12
4 1H 8.02
2H 0.00

Table 2: HF/6-31G Calculated Energy Differences for Tetrahydroindazolone Tautomers**

Compound Tautomer Relative Energy (kJ/mol)
1 1H 0.00
2H 0.08
OH 46.52
2 1H 0.00
2H 0.04
OH 47.90
3 1H 2.03
2H 0.00
OH 36.64
4 1H 1.89
2H 0.00

These computational findings underscore that for heterocyclic systems like this compound, multiple tautomers may be thermodynamically accessible. The specific equilibrium distribution will be crucial in determining its reactivity, as different tautomers present different nucleophilic and electrophilic sites.

A significant aspect of the chemistry of this compound involves the formation of enolates by deprotonation at the alpha-carbon positions (C2 and C4). The regioselectivity of reactions proceeding through these enolates is a classic example of kinetic versus thermodynamic control.

Kinetic Control: The kinetically controlled product is the one that is formed fastest. This usually occurs under conditions that are irreversible, such as using a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures. For this compound, deprotonation at the C4 position is generally favored under kinetic control due to the higher acidity of the α-hydrogens adjacent to the carbonyl group and less steric hindrance. The resulting kinetic enolate reacts rapidly with an electrophile at this position.

Thermodynamic Control: The thermodynamically controlled product is the most stable product. Its formation is favored under conditions that allow for equilibration, such as using a weaker base at higher temperatures, which allows for proton exchange and the eventual formation of the most stable enolate. The thermodynamic enolate of this compound would be the one with the more substituted double bond, which often corresponds to the enolate formed by deprotonation at the C2 position, leading to a conjugated system involving the pyrrole ring.

Computational and Theoretical Studies on 4,5,6,7 Tetrahydro 1h Indol 3 2h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,5,6,7-tetrahydro-1H-indol-3(2H)-one and its derivatives, DFT calculations have been employed to elucidate various molecular properties. researchgate.netnih.govmdpi.com

A fundamental step in computational analysis is geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. For indol-3(2H)-one derivatives, DFT methods, such as B3LYP with a 6-311+G basis set, have been used to calculate optimized geometries and bonding parameters. researchgate.net These calculations provide theoretical bond lengths and angles that are often in good agreement with experimental data for related indole (B1671886) and isatin (B1672199) structures. researchgate.net The process of geometry optimization is crucial as the resulting stable structure is the basis for all further computational analyses. mdpi.com

Table 1: Representative Theoretical Structural Data for Indole-Related Compounds

Parameter Calculated Value (Exemplary) Method/Basis Set
C=O Bond Length ~1.22 Å DFT/B3LYP
N-H Bond Length ~1.01 Å DFT/B3LYP
C-N-C Bond Angle ~109° DFT/B3LYP

Note: The values presented are illustrative for indole-type structures and may vary for the specific target compound.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. ossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ossila.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap generally indicates higher chemical reactivity and lower stability. researchgate.netschrodinger.com This gap can be correlated with the molecule's ability to absorb light; a smaller gap corresponds to absorption at longer wavelengths. ossila.comschrodinger.com DFT calculations are a common method for determining these energy levels and the associated energy gap. schrodinger.com For instance, studies on related heterocyclic compounds have used DFT to calculate HOMO-LUMO energies to predict their bioactivity. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data Concepts

Parameter Description Significance in Reactivity
HOMO Energy Energy of the highest occupied molecular orbital. ossila.com Indicates the ability to donate electrons (nucleophilicity). ossila.com
LUMO Energy Energy of the lowest unoccupied molecular orbital. ossila.com Indicates the ability to accept electrons (electrophilicity). ossila.com

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. schrodinger.com | A smaller gap suggests higher reactivity and polarizability. researchgate.net |

The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MESP maps the electrostatic potential onto the electron density surface of the molecule. nih.gov

Different colors on the MESP map represent different potential values. Typically:

Red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen. researchgate.net

Blue indicates regions of positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net

Green represents areas of neutral or near-zero potential. researchgate.net

For molecules containing carbonyl groups and amine functionalities, like this compound, the MESP would highlight the electronegative oxygen atom as a site of negative potential and the hydrogen atom of the N-H group as a region of positive potential. researchgate.netresearchgate.net This information is instrumental in understanding non-covalent interactions. mdpi.com

Molecular Modeling and Docking Studies (focused on chemical interactions, not biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug design to predict binding to a biological target, the focus here is on the fundamental chemical interactions.

Docking studies on related indole derivatives have been performed to understand their interaction with receptor proteins. jocpr.com These studies reveal key chemical interactions such as:

Hydrogen bonding: The N-H group of the indole ring and the C=O group can act as hydrogen bond donors and acceptors, respectively.

π-π stacking: The aromatic portion of the indole ring can interact with aromatic residues in a binding pocket. nih.gov

These computational models provide a detailed view of the intermolecular forces that govern the interaction between the ligand (e.g., a derivative of this compound) and a binding site, elucidating the specific atoms and functional groups involved in the interaction. researchgate.netjocpr.com

Prediction of Reactivity and Selectivity

The computational methods described above, particularly DFT, provide a basis for predicting the reactivity and selectivity of this compound.

Reactivity: The HOMO-LUMO gap is a primary indicator of chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and thus more reactive. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (s) can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.com

Selectivity: MESP maps are crucial for predicting regioselectivity in chemical reactions. researchgate.net For instance, in electrophilic aromatic substitution, the positions with the most negative electrostatic potential on the pyrrole (B145914) ring would be the most likely sites of reaction. The presence of the ketone functionality also introduces specific reactivity, such as nucleophilic addition at the carbonyl carbon or enolate formation at the α-carbon. mdpi.com The α-formylation of the ketone in 4,5,6,7-tetrahydroindol-4-ones demonstrates regioselective reactions at the position adjacent to the carbonyl group. mdpi.com Similarly, electrophilic aromatic substitution readily occurs at the C-2 position of the pyrrole ring. nih.gov

Spectroscopic Data Correlation with Theoretical Predictions

Computational methods are extensively used to calculate spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

DFT calculations, often using the B3LYP functional, can predict vibrational frequencies (IR and Raman). mdpi.comresearchgate.net While there might be systematic deviations between calculated and experimental frequencies, these can often be corrected using a scaling factor, leading to a strong correlation. researchgate.net This correlation helps in the assignment of vibrational bands in the experimental spectra to specific molecular motions.

Similarly, theoretical calculations can predict NMR chemical shifts. researchgate.net Although not a substitute for experimental determination, the correlation between calculated and observed chemical shifts can aid in the structural elucidation of complex molecules. researchgate.net Electronic transitions, such as those observed in UV-Vis spectroscopy, can also be predicted using time-dependent DFT (TD-DFT), with good agreement often found between theoretical and experimental n→π* and π→π* transitions. researchgate.net

Applications of 4,5,6,7 Tetrahydro 1h Indol 3 2h One As a Synthetic Building Block

Precursor in the Synthesis of Polyheterocyclic Compounds

The dual functionality of the tetrahydroindolone core allows for its elaboration into intricate polyheterocyclic systems. Chemists have exploited both the nucleophilic character of the pyrrole (B145914) ring and the electrophilic nature of the ketone to forge new rings onto the central scaffold. nih.gov These transformations are often categorized based on the size and point of attachment of the newly formed ring. nih.gov

The construction of indazole-containing derivatives is of significant interest in medicinal chemistry due to their wide range of pharmacological activities. nih.gov The tetrahydroindolone framework serves as a key precursor for creating fused indole-indazole structures. A notable method involves a rhodium(III)-catalyzed direct amination of the pyrrole C2-H bond. For instance, the reaction of an N-substituted 4,5,6,7-tetrahydroindol-4-one with an anthranil (B1196931) (a 2,1-benzisoxazole), followed by an intramolecular cyclization onto the ketone, yields a complex fused system analogous to an indole-indazole framework. nih.gov This transformation proceeds through a C-H activation process, demonstrating a modern and efficient route to these valuable heterocyclic ensembles. nih.gov

A representative reaction is shown below:

Table 1: Synthesis of Fused Indole-Indazole Analogs
Starting Material Reagent Catalyst Product Yield Reference
N-substituted 4,5,6,7-tetrahydroindol-4-one Anthranil Cp*Rh(III) Fused Indole-Indazole Analog (e.g., compound 90 in nih.gov) 82% nih.gov

This method highlights the utility of the tetrahydroindolone scaffold in accessing polycyclic structures that merge the indole (B1671886) and indazole motifs. nih.govnih.gov

The tetrahydroindolone skeleton is a foundational element for building more complex pyrrole-containing structures, such as pyrroloindoles. One strategy involves a thermal nih.govnih.gov sigmatropic rearrangement of O-alkenoates derived from 4,5,6,7-tetrahydroindol-4-one, which leads to the formation of pyrrole-fused pyrrolocyclohexanone structures. nih.gov Another approach utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C2 position of the pyrrole, which can then be used in subsequent cyclization reactions to form systems like 5,6-dihydropyrrolo[2,3-h]quinolinones. nih.gov

Furthermore, the reactivity of the tetrahydroindolone nucleus allows for double electrophilic aromatic substitution (EAS) reactions. For example, reaction with another pyrrole unit in the presence of an acylating agent can lead to the formation of dipyrromethane-like structures, which are fundamental components of more extended condensed systems. nih.gov

Azepinoindoles, which feature a seven-membered azepine ring fused to an indole core, are significant scaffolds in pharmaceutical chemistry. nih.govrsc.orgbohrium.com The tetrahydroindolone framework provides an effective entry point for synthesizing these structures. A multi-step synthesis has been developed to create nih.govrsc.org-annulated diazepine (B8756704) and oxazepine pyrrolocyclohexanones, which have been investigated as potential Hsp90 inhibitors. nih.gov This process involves an intramolecular electrophilic aromatic substitution of an acetal (B89532) onto the α-carbon of the pyrrole ring to form the seven-membered ring. nih.gov

Other elegant strategies include:

One-Step Four-Component Reaction: A cooperative aza-[4+3] cycloaddition using an amino acid, an indole, an aniline (B41778), and a fourth component can directly produce a diverse range of azepino[3,4-b]indoles. rsc.org

Microwave-Assisted Synthesis: A rapid, high-yield route to naphthoquinone-fused indole derivatives, specifically 1,6,7,8-tetrahydro-naphtho[2,3-d]-azepino[4,5-b]indole-9,14-diones, has been achieved via microwave irradiation. nih.gov

Brønsted-Acid-Catalyzed Cyclization: An efficient protocol for producing 5,6,7,12-tetrahydrobenzo nih.govrsc.orgazepino[4,5-b]indole derivatives involves the intramolecular cyclization of an in situ generated ketimine moiety. nih.govbohrium.com

The fusion of indole and triazole rings creates hybrid molecules with interesting biological and photophysical properties. nih.govresearchgate.net The tetrahydroindolone scaffold is instrumental in synthesizing these ensembles. A key transformation involves the Vilsmeier-Haack formylation of the tetrahydroindolone to yield a pyrrole-2-carbaldehyde. nih.gov Subsequent oxidation of this aldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can deliver a tricyclic 1,2,3-triazolo fused indole. nih.gov

Additionally, copper-catalyzed cascade reactions have been developed for the synthesis of a wide range of 1,2,3-triazole fused indole derivatives in moderate to excellent yields. researchgate.net These compounds have been shown to emit blue and greenish light upon excitation, indicating potential applications in materials science. researchgate.net

A summary of synthetic approaches is provided below:

Table 2: Synthetic Routes to Indole-Triazole Systems
Precursor from Tetrahydroindolone Key Reaction Product Type Reference
Pyrrole-2-carbaldehyde Oxidation with DDQ Tricyclic 1,2,3-triazolo fused indole nih.gov
Various indole precursors Copper-catalyzed cascade reaction 1,2,3-Triazole fused indole derivatives researchgate.net

These methods demonstrate the successful integration of the triazole moiety onto the indole framework, starting from versatile building blocks like tetrahydroindolone. nih.govnih.govresearchgate.net

Pyrrolic macrocycles, such as porphyrins and their analogs (porphyrinoids), are crucial in various biological processes and have applications in catalysis and medicine. The synthesis of these large structures relies on the availability of functionalized pyrrole and bipyrrole building blocks. nih.gov The tetrahydroindolone scaffold can serve as a precursor to dipyrromethane-type structures, which are essential intermediates in porphyrin synthesis. nih.gov For example, a double electrophilic substitution on N-benzyl-4,5,6,7-tetrahydroindol-4-one with pyrrole and an acylating agent yields a product containing two pyrrole units linked by a methane (B114726) bridge, a core structure for porphyrinoid construction. nih.gov Although direct synthesis of a porphyrin from a tetrahydroindolone is not commonly cited, its role in forming the necessary pyrrolic precursors is a critical first step. nih.govnih.gov

Scaffold for Chemical Libraries (focus on diversity-oriented synthesis)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. cam.ac.uknih.gov The tetrahydroindolone core is an excellent scaffold for DOS because its multiple reaction sites allow for the generation of a wide variety of complex and diverse molecular architectures from a common starting material. nih.govrsc.org

By applying different reaction pathways to the tetrahydroindolone core, a library of distinct polyheterocyclic systems can be generated. For example:

Appendage Diversity: Different substituents can be introduced on the pyrrole nitrogen or the carbocyclic ring.

Functional Group Conversion: The ketone can be transformed into various other functional groups (e.g., alcohols, alkenes, amines).

Scaffold Modification: The core can be used in annulation reactions to build fused rings of different sizes and heteroatom compositions, as detailed in the sections above (indazoles, pyrroloindoles, azepines, triazoles). nih.gov

This strategy of using a central, adaptable scaffold like 4,5,6,7-tetrahydro-1H-indol-3(2H)-one to create a multitude of different molecular skeletons is a hallmark of diversity-oriented synthesis, providing a powerful tool for chemical genetics and drug discovery. nih.govrsc.org

Development of Novel Organic Materials

There is no available research data detailing the use of this compound in the development of novel organic materials. While the broader class of indole derivatives is crucial in materials science, particularly for optoelectronic applications, specific studies employing the 3-oxo tetrahydroindole scaffold have not been identified. nih.gov

Role in Multi-Component Catalytic Systems

Similarly, no specific information was found describing the role of this compound as a ligand or cocatalyst in multi-component catalytic systems. Multi-component reactions involving indole derivatives are a significant area of chemical synthesis, but the literature does not specify the use of this particular tetrahydroindolone isomer in a catalytic capacity. nih.govresearchgate.net

Future Directions in Research on 4,5,6,7 Tetrahydro 1h Indol 3 2h One Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

A primary objective for future research is the development of robust and versatile methods for the synthesis of the 4,5,6,7-tetrahydro-1H-indol-3(2H)-one core. Current synthetic strategies are not as established as those for the 4-oxo isomer, which is readily accessible through multicomponent reactions. osi.lv Future work should aim to bridge this gap.

Multicomponent and Domino Reactions: There is a significant opportunity to design novel multicomponent reactions (MCRs) that assemble the tetrahydroindol-3-one core in a single pot from simple, readily available starting materials. researchgate.netmdpi.comnih.gov This approach, which has been successful for related heterocycles, enhances efficiency and reduces waste. Domino reactions, where a single event triggers a cascade of bond-forming transformations, could provide rapid access to the core structure and its functionalized derivatives. osi.lv

Sustainable Catalysis: The exploration of "green" and sustainable catalytic systems is a major trend in modern chemistry. Future syntheses should prioritize the use of environmentally benign catalysts, such as organocatalysts (e.g., proline) researchgate.net, earth-abundant metals, or biocatalytic methods. researchgate.net For instance, microbial transformations or the use of isolated enzymes could offer highly selective and sustainable routes to chiral, non-racemic tetrahydroindol-3-ones, a strategy that has shown promise in the synthesis of related indole (B1671886) derivatives. researchgate.net

Novel Precursor Strategies: Research into new precursors and cyclization strategies is warranted. This could involve intramolecular cyclizations of novel N-substituted amino acid derivatives or the development of selective oxidation methods for fully reduced indole systems.

Advanced Mechanistic Elucidation through Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is critical for optimizing reaction conditions and controlling product selectivity. Future research will heavily rely on the synergy between advanced analytical techniques and computational chemistry. ox.ac.ukyoutube.comumd.edu

Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as ReactIR and process NMR, can provide real-time data on reaction kinetics, the formation of intermediates, and potential side products. Advanced 2D NMR techniques and X-ray crystallography will be essential for unambiguously determining the structure and stereochemistry of new derivatives, which is particularly important when forming complex polycyclic systems. mdpi.comnih.gov

Computational Modeling: Quantum chemical methods, particularly Density Functional Theory (DFT), will play a pivotal role in elucidating reaction pathways. researchgate.net Computational studies can map potential energy surfaces, identify transition states, and explain the origins of regio- and stereoselectivity. youtube.commdpi.com This predictive power can guide experimental design, saving time and resources. Furthermore, modeling can provide insights into the electronic properties and tautomeric equilibria (e.g., keto-enol tautomerism) of the scaffold, which are fundamental to its reactivity.

Design and Synthesis of Architecturally Complex Derivatives

The this compound scaffold is an ideal starting point for the synthesis of molecules with significant structural complexity and potential biological activity. The strategic functionalization of this core will be a major focus of future research.

Privileged Scaffold Derivatization: The oxindole (B195798) core is a well-established "privileged scaffold" in medicinal chemistry. A key future direction will be the synthesis of new derivatives of this compound that are analogous to known bioactive compounds. For example, creating derivatives with substitution at the C2 methylene (B1212753) position could lead to novel inhibitors of protein tyrosine kinases, similar to the established 3-substituted indolin-2-one class of anticancer agents. nih.gov

Building Polycyclic and Spirocyclic Systems: The reactive sites of the molecule—the nitrogen atom and the α-carbon to the ketone—are ripe for exploitation in the construction of fused and spirocyclic ring systems. mdpi.com Palladium-catalyzed C-H activation and intramolecular cyclizations, which have been used for the 4-oxo isomer nih.gov, could be adapted to create novel polyheterocycles. This would expand the available chemical space and generate molecules with unique three-dimensional architectures.

Stereoselective Synthesis: The development of enantioselective methods for functionalizing the scaffold is crucial. This will enable the synthesis of specific stereoisomers, which is often a requirement for potent and selective biological activity. Chemoenzymatic methods and asymmetric catalysis will be key technologies in this endeavor. researchgate.net

Expanding Utility in Broader Chemical Synthesis Domains

Beyond its potential in medicinal chemistry, future research will explore the utility of this compound as a versatile building block in other areas of chemical science.

Natural Product Synthesis: The tetrahydroindole motif appears in various natural products. The 3-oxo scaffold could serve as a key intermediate in the total synthesis of complex natural products or their analogs, providing access to novel chemical entities for biological evaluation.

Materials Science: Indole derivatives are known to possess interesting photophysical properties, including fluorescence. nih.gov Future work could involve the synthesis of novel polymers or small-molecule dyes derived from the tetrahydroindol-3-one core for applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes in biological imaging.

Cascade Reactions: The unique functionality of the scaffold makes it an ideal candidate for use in complex cascade reactions. Researchers will likely design new transformations where the tetrahydroindol-3-one acts as a linchpin, enabling the rapid assembly of elaborate molecular frameworks from simple precursors. This aligns with the broader goals of synthetic chemistry to achieve higher levels of efficiency and elegance in molecule construction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5,6,7-Tetrahydro-1H-indol-3(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step pathways, including:

  • Cyclization reactions : Starting from hexafluorobenzene, a five-step sequence involving fluorination and cyclization yields fluorinated derivatives .
  • Palladium-catalyzed C-H functionalization : Used to prepare tricyclic indole derivatives via intramolecular bond formation .
  • Multicomponent reactions : Recent methods optimize efficiency by combining aldehydes, amines, and ketones in one pot, achieving yields >85% under mild conditions .
    • Critical Variables : Catalyst choice (e.g., Pd vs. Rh), temperature (80–120°C), and solvent polarity significantly impact yield and purity.

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer : Key techniques include:

  • NMR/IR spectroscopy : Confirms the carbonyl group (C=O stretch at ~1680 cm⁻¹) and tetracyclic backbone (δ 2.5–3.5 ppm for aliphatic protons) .
  • HPLC-MS : Quantifies purity (>98%) and identifies byproducts (e.g., dihydroindole intermediates) .
  • X-ray crystallography : Resolves stereochemistry in enantioselective derivatives .

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H303/H313/H333 hazard codes) .
  • Ventilation : Required to avoid inhalation of volatile intermediates (e.g., during iodination reactions) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from p-TSA-catalyzed reactions) before disposal .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodological Answer :

  • Rhodium carbenoids : Enable asymmetric C-H insertion reactions, producing enantiomeric excess (ee) >90% via steric control .
  • Chiral auxiliaries : Use (R)- or (S)-1-formyl derivatives to direct stereochemistry in tricyclic products .
  • Validation : Compare optical rotation and chiral HPLC to confirm ee .

Q. How can contradictory data on reaction yields (e.g., 86% vs. 97%) be resolved in literature reports?

  • Methodological Answer :

  • Variable Analysis : Replicate reactions under standardized conditions (e.g., solvent: DMF vs. THF; catalyst loading: 5 mol% vs. 10 mol%) .
  • Byproduct Profiling : Use GC-MS to identify side products (e.g., over-cyclized indoles) that reduce yield .
  • Statistical Design : Apply DoE (Design of Experiments) to isolate critical factors (e.g., temperature, pH) .

Q. What mechanistic insights explain the compound’s role in C-H activation reactions?

  • Methodological Answer :

  • Pd(0)/Pd(II) cycling : In Pd-catalyzed reactions, oxidative addition at the indole C3 position precedes reductive elimination to form fused rings .
  • Acid catalysis : p-Toluenesulfonic acid (p-TSA) protonates carbonyl groups, accelerating cyclization in dihydroindole syntheses .
  • Kinetic studies : Monitor intermediates via in situ FTIR to validate proposed mechanisms .

Q. How can bioactivity (e.g., antitubercular, antifungal) be systematically evaluated for derivatives?

  • Methodological Answer :

  • In vitro assays : Test against Mycobacterium tuberculosis (MIC <10 µg/mL) or Candida spp. (IC₅₀ via broth microdilution) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C5) with activity .
  • Cytotoxicity screening : Use HEK293 cells to rule off-target effects .

Q. What computational tools predict the compound’s reactivity and ligand-binding potential?

  • Methodological Answer :

  • DFT calculations : Optimize transition states (e.g., for C-H insertion) using Gaussian09 at the B3LYP/6-31G* level .
  • Molecular docking : Simulate interactions with 5-HT1A receptors (docking score <−8 kcal/mol indicates strong binding) .
  • ADMET prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~2.1) .

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Reactant of Route 1
4,5,6,7-Tetrahydro-1H-indol-3(2H)-one
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-indol-3(2H)-one

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